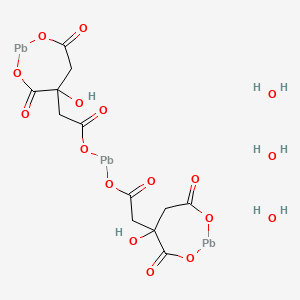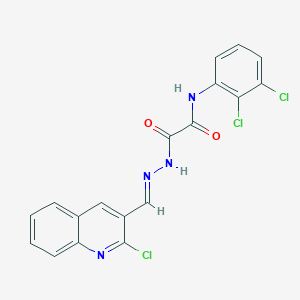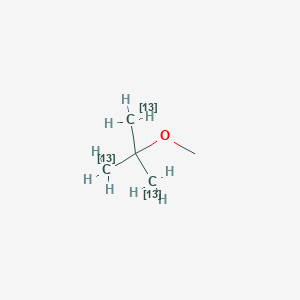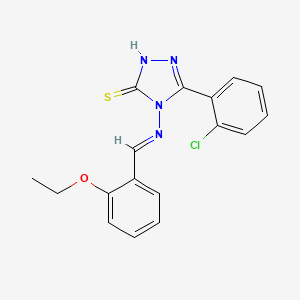(triphenylphosphine)ruthenium(II) CAS No. 1307233-23-3](/img/structure/B12055803.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. This compound is part of a class of ruthenium-based catalysts that have been extensively studied for their efficiency and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the use of dichlororuthenium complexes as starting materials, which are then reacted with 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene and 3-phenyl-1H-inden-1-ylidene ligands under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
化学反应分析
Types of Reactions
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It involves the exchange of alkylidene groups between olefins.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkenes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with different alkylidene groups.
科学研究应用
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Medicine: The compound’s catalytic properties are being explored for the synthesis of pharmaceutical compounds.
作用机制
The mechanism by which Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve the formation of metallacyclobutane intermediates .
相似化合物的比较
Similar Compounds
Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II): This compound is also used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Hoveyda-Grubbs Catalyst® M731: Another ruthenium-based catalyst used for olefin metathesis, known for its high initiation rate and efficiency.
Uniqueness
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is unique due to its specific ligand structure, which provides stability and reactivity in metathesis reactions. Its ability to catalyze reactions at relatively low temperatures and its compatibility with a wide range of substrates make it a valuable tool in synthetic chemistry .
属性
CAS 编号 |
1307233-23-3 |
|---|---|
分子式 |
C61H63Cl2N2Ru- |
分子量 |
996.1 g/mol |
IUPAC 名称 |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;diphenylmethylbenzene |
InChI |
InChI=1S/C27H38N2.C19H15.C15H10.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-14,18-21H,15-16H2,1-8H3;1-15H;1-9,11H;2*1H;/q;-1;;;;+2/p-2 |
InChI 键 |
ADPFVUFTADMXHV-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=CC=C6C(C)C)C(C)C.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




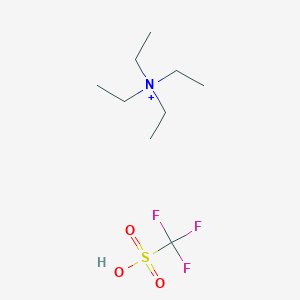
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
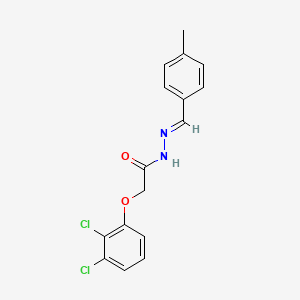

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
